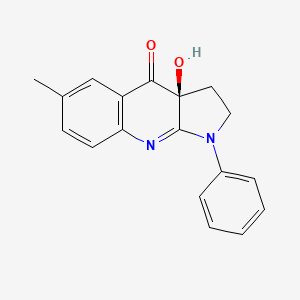

(-)-Blebbistatin

描述

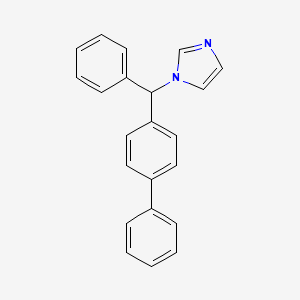

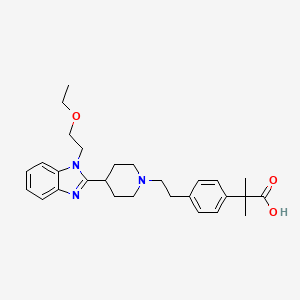

(S)-blebbistatin is the (S)-enantiomer of blebbistatin. It is a blebbistatin and a tertiary alpha-hydroxy ketone.

属性

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415329 | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-71-8 | |

| Record name | Blebbistatin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856925718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856925-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEBBISTATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WII7624I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (-)-blebbistatin?

A1: this compound specifically targets non-muscle myosin II (NM II) by inhibiting its ATPase activity. [, , , , ]

Q2: How does this compound inhibit NM II?

A2: this compound binds to the ATPase domain of NM II, likely at or near the ATP-binding site. This binding interferes with the ATP hydrolysis cycle essential for NM II's motor function, effectively inhibiting its force-generating activity. [, , , , ]

Q3: What are the downstream consequences of NM II inhibition by this compound?

A3: Inhibition of NM II by this compound disrupts a variety of cellular processes that rely on actomyosin contractility. This includes cell migration, adhesion, cytokinesis, and the maintenance of cell shape. [, , , , , , , , ]

Q4: How does this compound affect the organization of the actin cytoskeleton?

A4: this compound treatment can lead to alterations in actin filament dynamics and organization. By inhibiting NM II-mediated contractility, it can prevent the formation of stress fibers and promote the disassembly of existing ones. [, , , ]

Q5: Does this compound affect cell viability?

A5: While this compound is generally considered non-toxic at concentrations used to inhibit NM II, prolonged exposure or higher concentrations can lead to cytotoxicity in some cell types. This toxicity is likely related to the disruption of essential cellular processes that rely on NM II activity. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C18H23N3O2 and a molecular weight of 313.4 g/mol. [, ]

Q7: Is there a specific stereochemistry associated with the active form of blebbistatin?

A7: Yes, the active enantiomer of blebbistatin is the (S)-(-)-blebbistatin. This has been confirmed through synthesis and biological activity assessments of both enantiomers. [, , ]

Q8: Have any structural modifications to this compound been explored, and how do they impact its activity?

A8: Yes, several studies have explored the structure-activity relationship (SAR) of this compound. Modifications to the tricyclic core, particularly substitutions on the aromatic ring, can affect its potency and selectivity towards different myosin isoforms. [, , ]

Q9: Can the selectivity of this compound for specific myosin II isoforms be enhanced?

A9: Research suggests that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence isoform specificity. This opens possibilities for developing derivatives with enhanced selectivity profiles. []

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: While this compound is widely used in research, its detailed PK/PD profile is not fully characterized. Studies suggest it is metabolized in the liver, but further investigation is needed for a comprehensive understanding of its ADME properties. []

Q11: Does this compound show different metabolic rates across species?

A11: Research indicates that the metabolic rate of this compound can vary between species. For instance, para-nitroblebbistatin (NBleb) metabolizes slower than this compound in rats, while para-aminoblebbistatin (AmBleb) exhibits slower metabolism in humans. []

Q12: In which in vitro models has this compound been shown to be effective?

A12: this compound has demonstrated efficacy in various in vitro models, including: - Inhibiting corneal re-epithelialization in rabbit corneal cell monolayers. [] - Affecting exocytic fusion pore dynamics in secretory epithelial cells. [] - Modulating podosome formation and dynamics in vascular smooth muscle cells. [] - Influencing the formation of apical domains in bovine embryos. [] - Disrupting the integrity and migration of lymphatic endothelial cell monolayers. []

Q13: Are there any in vivo studies demonstrating the therapeutic potential of this compound?

A13: Yes, in vivo studies have shown this compound's potential in various contexts: - Improving atopic dermatitis symptoms in a mouse model by enhancing epidermal barrier function and inhibiting inflammatory cytokine production. [] - Protecting against arrhythmias in a mouse model of hypertrophic cardiomyopathy by preventing focal energy deprivation. [] - Enhancing bone regeneration in a rat cranial defect model by promoting osteogenic differentiation in a cryogel scaffold. [] - Studying the role of NM II in zebrafish gut development. []

Q14: What is the impact of this compound on oxidative stress-induced neuronal apoptosis?

A14: Research shows that this compound can attenuate neuronal apoptosis induced by oxidative stress. This protective effect is linked to its ability to inhibit the formation of myosin IIA-actin complexes, which contribute to neuronal contraction and caspase-3 activation. []

Q15: Can this compound be used to study cardiac function?

A15: Yes, this compound has proven useful in studying cardiac function, particularly in zebrafish. Its ability to effectively uncouple excitation-contraction without significantly altering action potential parameters makes it ideal for high-resolution imaging of cardiac electrophysiology. []

Q16: Are there any alternatives to this compound for inhibiting myosin II?

A16: Yes, other inhibitors of myosin II exist, including: - ML-7 and MLCK-IP-18: These compounds inhibit myosin light chain kinase (MLCK), an upstream regulator of myosin II activity. [] - Y-27632 and fasudil: These inhibitors target Rho-associated protein kinase (ROCK), another upstream regulator of myosin II. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

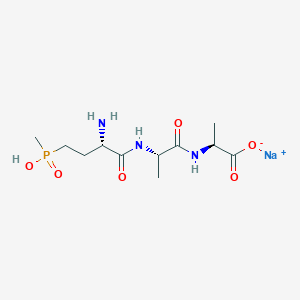

![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)